1-Benzyl-3-propylpiperazine is a synthetic compound that belongs to the piperazine family, which is characterized by a six-membered ring containing two nitrogen atoms. This compound has garnered interest due to its potential pharmacological properties and applications in scientific research. The molecular formula of 1-benzyl-3-propylpiperazine is C14H22N2, with a molecular weight of 218.34 g/mol. It is classified under the category of piperazine derivatives, which are known for their diverse biological activities, including interactions with neurotransmitter systems in the central nervous system (CNS) .
The synthesis of 1-benzyl-3-propylpiperazine typically involves several key steps:
The alkylation reaction typically requires a solvent such as acetone or dimethylformamide and may involve the use of bases like sodium hydroxide to facilitate the reaction. The chiral resolution may utilize methods such as chromatography to separate enantiomers effectively.
The molecular structure of 1-benzyl-3-propylpiperazine features a piperazine ring with a benzyl group at the first position and a propyl group at the third position. The structural representation can be described by its InChI (International Chemical Identifier):
The InChI Key for this compound is KFDXSJIZRCQBIZ-UHFFFAOYSA-N, which provides a unique identifier for chemical substances .
1-Benzyl-3-propylpiperazine can undergo various chemical reactions, including:
These reactions are typically carried out under controlled conditions to ensure selectivity and yield. For example, oxidation reactions may require specific temperatures and reaction times to achieve desired outcomes without overoxidizing the compound.
As a derivative of piperazine, 1-benzyl-3-propylpiperazine is believed to act primarily as a GABA (gamma-aminobutyric acid) receptor agonist. This means it binds selectively to GABA receptors in the nervous system, influencing neurotransmission pathways that regulate muscle relaxation and anxiety reduction.
1-Benzyl-3-propylpiperazine is typically a liquid at room temperature. Its physical properties include:
The compound exhibits basic properties due to the presence of nitrogen atoms in its structure, making it soluble in polar solvents like water and alcohols. Its reactivity profile allows it to participate in various organic reactions typical of amines and piperazines .
1-Benzyl-3-propylpiperazine has potential applications in scientific research, particularly within pharmacology and medicinal chemistry. Its ability to interact with neurotransmitter systems makes it a candidate for studying CNS-related disorders and developing new therapeutic agents targeting GABA receptors. Furthermore, its structural similarities with other piperazine derivatives suggest that it could be explored for various pharmacological effects .
The synthesis of 1-benzyl-3-propylpiperazine relies predominantly on sequential alkylation strategies due to piperazine's symmetric difunctionality. Commercial piperazine serves as the foundational starting material, undergoing initial N-benzylation followed by selective N-propylation. In the critical first step, piperazine reacts with benzyl chloride in acetone or dimethylformamide (DMF) under basic conditions (typically sodium hydroxide), generating 1-benzylpiperazine with minimal dibenzylated byproduct formation. This selectivity is achieved through precise stoichiometric control (1:1 benzyl chloride-to-piperazine ratio) and temperature modulation (65°C) [7].
The subsequent propylation step introduces the alkyl chain via nucleophilic displacement. 1-Benzylpiperazine reacts with propyl bromide under similar basic conditions, yielding the target 1-benzyl-3-propylpiperazine. Optimization studies reveal that solvent selection significantly impacts yield: DMF provides higher conversion rates (∼85%) compared to toluene (∼72%) due to enhanced reagent solubility. Furthermore, phase-transfer catalysts (tetra-n-butylammonium hydroxide) improve reaction kinetics for sterically hindered alkylating agents [5]. Despite its reliability, this method faces challenges in regioisomeric purity due to the potential for over-alkylation and requires meticulous intermediate purification, typically via hydrochloride salt crystallization or distillation [7].
Table 1: Optimization Parameters for Alkylation Steps
Step | Reagent | Optimal Solvent | Base | Yield Range | Key Challenge |
---|---|---|---|---|---|
Benzylation | Benzyl chloride | Acetone/DMF | NaOH | 70–85% | Dibenzylated byproduct control |
Propylation | Propyl bromide | DMF | K₂CO₃/NaOH | 65–80% | Regioselectivity at N3 position |
Accessing enantiomerically pure (S)-1-benzyl-3-propylpiperazine demands chiral resolution or asymmetric synthesis techniques. The most practical route involves synthesizing the racemate followed by diastereomeric salt formation using chiral acids (e.g., L-tartaric acid or dibenzoyl-D-tartaric acid). Recrystallization separates the diastereomers, with the desired (S)-isomer recovered after basification . Though cost-effective, this method suffers from moderate efficiency, with typical ee values of 90–95% and yields below 50% [3].
Alternative approaches employ chiral auxiliaries during piperazine ring formation. For example, cyclization of enantiopure 1,2-diaminopropane derivatives with bis-electrophiles establishes the stereocenter at C3 prior to benzyl/propyl incorporation. Evitachem's protocol references chiral resolution during the alkylation sequence when racemization occurs, though specific methodologies remain proprietary . Catalytic asymmetric hydrogenation of imine intermediates (e.g., 1-benzyl-3-propyl-1,2,3,6-tetrahydropyrazine) using chiral ruthenium catalysts offers a more direct route but remains underdeveloped for this specific piperazine [3] [6].
Recent advances focus on enhancing atom economy and reducing hazardous waste in 1-benzyl-3-propylpiperazine synthesis. Key innovations include:
Notably, water-based reaction media show promise for the benzylation step, utilizing phase-transfer catalysts to solubilize reagents, though yields currently trail non-aqueous methods by 10–15% [6].
Table 2: Green Synthesis Metrics Comparison
Method | Atom Economy | Solvent Intensity | Energy Demand | E-Factor |
---|---|---|---|---|
Traditional alkylation | Moderate (72%) | High (DMF/acetone) | High (reflux) | 25–40 |
Catalytic hydrogenation | High (98%) | Low (ethanol/water) | Low (50°C) | 5–12 |
Solvent-free (microwave) | Moderate (75%) | None | Moderate | 8–15 |
The direct enantioselective synthesis of chiral piperazines leverages transition-metal catalysis. Iridium complexes with tridentate P,N,O-ligands (e.g., alkane-diyl-based architectures) catalyze ketone hydrogenations to generate chiral amine precursors. These catalysts facilitate high enantiomeric excess (up to 98% ee) via a three-point binding mode involving:
For benzisoxazole derivatives—key precursors to o-hydroxybenzylamines—ruthenium-PhTRAP complexes achieve up to 57% ee in reductive N–O bond cleavage and imine hydrogenation. Co-catalytic acylating agents (Boc₂O, Cbz-OSu) prevent catalyst poisoning by sequestering the primary amine product as it forms, boosting yields to >99% under 50 atm H₂ [3]. Optimal conditions require:
Table 3: Ligand Effects on Catalytic Asymmetric Hydrogenation Performance
Ligand Type | Metal | Substrate | ee (%) | Yield (%) | Key Condition |
---|---|---|---|---|---|
PhTRAP | Ru | 3-Ethylbenzisoxazole | 56 | 93 | THF, Fmoc-OSu, 50 atm H₂ |
Alkane-diyl P,N,O | Ir | Aryl alkyl ketones | 98 | >95 | i-PrOH, 30 bar H₂, 25°C |
Ferrocene-based P,N,OH | Ir | Acetophenone derivatives | 99.9 | 98 | Toluene, 10 bar H₂ |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 18326-62-0
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6